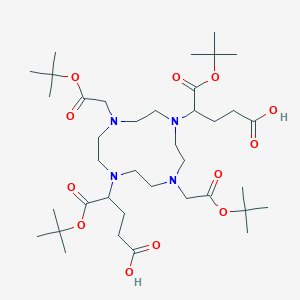
4,4'-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) is a complex organic compound that belongs to the class of N-alkoxyamide conjugates. This compound is characterized by its tetraazacyclododecane core, which is a macrocyclic structure, and multiple tert-butoxy and oxoethyl groups. It is primarily used in scientific research, particularly in the field of imaging agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) involves multiple steps, starting with the preparation of the tetraazacyclododecane core. The tert-butoxy and oxoethyl groups are then introduced through a series of reactions, including esterification and amidation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis follows similar steps to those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the development of imaging agents for biological systems, helping to visualize cellular and molecular processes.
Industry: The compound can be used in the production of specialized materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) involves its interaction with specific molecular targets. In the context of imaging agents, the compound binds to metal ions, forming stable complexes that enhance contrast in imaging techniques. The tetraazacyclododecane core provides a strong chelating effect, ensuring the stability of these complexes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid): This compound is similar in structure and function, with slight variations in the substituent groups.
N-alkoxyamide Conjugates: These compounds share the N-alkoxyamide functional group and are used in similar applications, particularly in imaging.
Uniqueness
The uniqueness of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) lies in its specific combination of functional groups and its strong chelating ability. This makes it particularly effective as an imaging agent, providing high stability and specificity in binding to metal ions.
Propiedades
Fórmula molecular |
C38H68N4O12 |
|---|---|
Peso molecular |
773.0 g/mol |
Nombre IUPAC |
4-[7-[4-carboxy-1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H68N4O12/c1-35(2,3)51-31(47)25-39-17-21-41(27(13-15-29(43)44)33(49)53-37(7,8)9)23-19-40(26-32(48)52-36(4,5)6)20-24-42(22-18-39)28(14-16-30(45)46)34(50)54-38(10,11)12/h27-28H,13-26H2,1-12H3,(H,43,44)(H,45,46) |
Clave InChI |
LSKSMUUMZJWJBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)
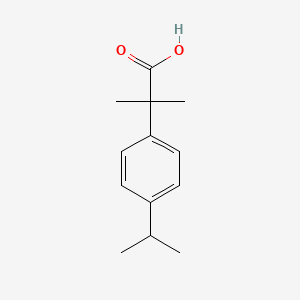
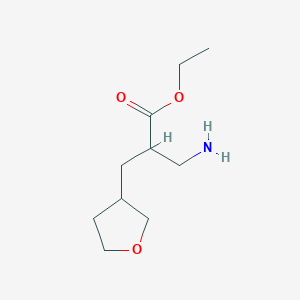
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
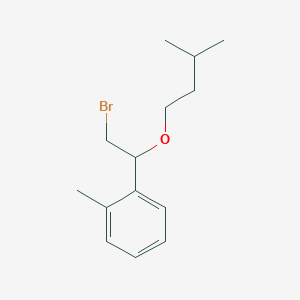
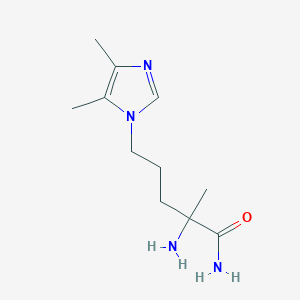
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)




